molecular formula C16H16N2O8 B12186746 N-[(7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycylglycine

N-[(7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycylglycine

Cat. No.: B12186746
M. Wt: 364.31 g/mol
InChI Key: GBPNTXPDSKVLTF-UHFFFAOYSA-N
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Description

N-[(7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycylglycine is a synthetic compound that belongs to the class of coumarin derivatives Coumarins are a group of naturally occurring compounds known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycylglycine typically involves multiple steps. One common method starts with the preparation of the coumarin core, which can be synthesized through the Pechmann condensation reaction. This involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.

  • Step 1: Synthesis of 7,8-dihydroxy-4-methylcoumarin

    • React 4-methylresorcinol with ethyl acetoacetate in the presence of a strong acid catalyst such as sulfuric acid.
    • Heat the mixture under reflux conditions to obtain 7,8-dihydroxy-4-methylcoumarin.
  • Step 2: Acetylation

    • Acetylate the 7,8-dihydroxy-4-methylcoumarin using acetic anhydride to form the acetylated derivative.
  • Step 3: Coupling with Glycylglycine

    • React the acetylated coumarin derivative with glycylglycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to obtain the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[(7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycylglycine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the coumarin ring can be oxidized to form quinones.

    Reduction: The carbonyl group in the coumarin ring can be reduced to form dihydrocoumarins.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Use of nucleophiles such as alkyl halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of dihydrocoumarin derivatives.

    Substitution: Formation of substituted coumarin derivatives with various functional groups.

Scientific Research Applications

N-[(7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycylglycine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in chemical reactions.

    Biology: Studied for its potential antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential anticancer and anti-inflammatory activities.

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycylglycine involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can scavenge free radicals, providing antioxidant effects. Additionally, the coumarin core can interact with enzymes and proteins, potentially inhibiting their activity and leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 7,8-dihydroxy-4-methylcoumarin
  • 4-methylumbelliferone
  • Esculetin

Uniqueness

N-[(7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycylglycine is unique due to the presence of the glycylglycine moiety, which enhances its solubility and bioavailability. This structural modification also allows for more specific interactions with biological targets, potentially leading to improved therapeutic effects compared to other coumarin derivatives.

Properties

Molecular Formula

C16H16N2O8

Molecular Weight

364.31 g/mol

IUPAC Name

2-[[2-[[2-(7,8-dihydroxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C16H16N2O8/c1-7-8-2-3-10(19)14(24)15(8)26-16(25)9(7)4-11(20)17-5-12(21)18-6-13(22)23/h2-3,19,24H,4-6H2,1H3,(H,17,20)(H,18,21)(H,22,23)

InChI Key

GBPNTXPDSKVLTF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2O)O)CC(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

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